4-Isopropoxybenzofuran-6-amine
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Overview
Description
4-Isopropoxybenzofuran-6-amine is a chemical compound belonging to the benzofuran family. . The structure of this compound consists of a benzofuran ring substituted with an isopropoxy group at the 4-position and an amine group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropoxybenzofuran-6-amine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization reactions involving salicylaldehyde derivatives.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced using isopropyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Isopropoxybenzofuran-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dimethylformamide or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Isopropoxybenzofuran-6-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug lead due to its biological activities.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Isopropoxybenzofuran-6-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biological processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a similar core structure.
Benzothiophene: A related compound with a sulfur atom replacing the oxygen in the benzofuran ring.
4-Isopropoxybenzofuran: A similar compound lacking the amine group at the 6-position.
Uniqueness
4-Isopropoxybenzofuran-6-amine is unique due to the presence of both the isopropoxy group and the amine group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-propan-2-yloxy-1-benzofuran-6-amine |
InChI |
InChI=1S/C11H13NO2/c1-7(2)14-11-6-8(12)5-10-9(11)3-4-13-10/h3-7H,12H2,1-2H3 |
InChI Key |
JEPYGPBDEGMVML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=CC2=C1C=CO2)N |
Origin of Product |
United States |
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